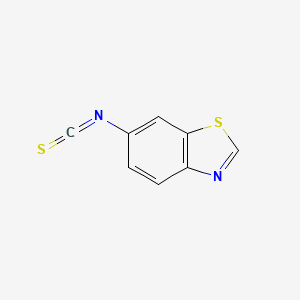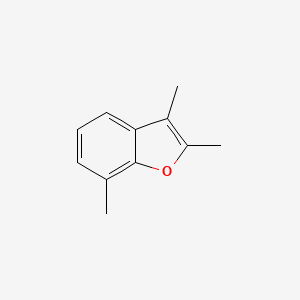![molecular formula C28H24Cl2Zr B13819901 [1-(9-Fluorenyl)-2-(5,6-cyclopenta-2-methyl-1-indenyl)ethane]zirconium dichloride](/img/structure/B13819901.png)
[1-(9-Fluorenyl)-2-(5,6-cyclopenta-2-methyl-1-indenyl)ethane]zirconium dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(9-Fluorenyl)-2-(5,6-cyclopenta-2-methyl-1-indenyl)ethane]zirconium dichloride: is a metallocene compound that has garnered interest in various fields of chemistry and materials science This compound is notable for its unique structure, which includes a zirconium center coordinated to fluorenyl and cyclopenta-indenyl ligands
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1-(9-Fluorenyl)-2-(5,6-cyclopenta-2-methyl-1-indenyl)ethane]zirconium dichloride typically involves the reaction of zirconium tetrachloride with the corresponding ligands. The process can be summarized as follows:
Ligand Preparation: The fluorenyl and cyclopenta-indenyl ligands are synthesized separately through multi-step organic reactions.
Complex Formation: The ligands are then reacted with zirconium tetrachloride in the presence of a suitable solvent, such as toluene or dichloromethane, under an inert atmosphere to form the desired metallocene complex.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the zirconium center is oxidized to higher oxidation states.
Reduction: Reduction reactions can also occur, leading to the formation of lower oxidation state zirconium species.
Substitution: The ligands in the compound can be substituted with other ligands through ligand exchange reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Ligand exchange reactions often involve the use of other ligands in the presence of a base or under thermal conditions.
Major Products:
Oxidation: Higher oxidation state zirconium complexes.
Reduction: Lower oxidation state zirconium species.
Substitution: New metallocene complexes with different ligands.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound is explored as a catalyst in olefin polymerization reactions, contributing to the production of polyethylene and polypropylene.
Materials Science: It is studied for its potential in creating advanced materials with unique properties.
Biology and Medicine:
Drug Delivery: Research is ongoing to explore its potential in drug delivery systems due to its ability to form stable complexes with various ligands.
Industry:
Polymer Production: Used in the production of high-performance polymers with specific properties tailored for industrial applications.
Mecanismo De Acción
The mechanism by which [1-(9-Fluorenyl)-2-(5,6-cyclopenta-2-methyl-1-indenyl)ethane]zirconium dichloride exerts its effects primarily involves its role as a catalyst. The zirconium center interacts with olefin monomers, facilitating their polymerization through a coordination-insertion mechanism. This involves the coordination of the monomer to the zirconium center, followed by insertion into the metal-carbon bond, leading to chain growth.
Comparación Con Compuestos Similares
- [1-(9-Fluorenyl)-2-(5,6-cyclopenta-2-methyl-1-indenyl)ethane]titanium dichloride
- [1-(9-Fluorenyl)-2-(5,6-cyclopenta-2-methyl-1-indenyl)ethane]hafnium dichloride
Uniqueness:
- Zirconium Center: The presence of zirconium imparts unique catalytic properties compared to titanium and hafnium analogs.
- Ligand Structure: The specific combination of fluorenyl and cyclopenta-indenyl ligands provides distinct steric and electronic environments, influencing the compound’s reactivity and selectivity in catalytic processes.
This detailed article provides a comprehensive overview of [1-(9-Fluorenyl)-2-(5,6-cyclopenta-2-methyl-1-indenyl)ethane]zirconium dichloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C28H24Cl2Zr |
|---|---|
Peso molecular |
522.6 g/mol |
InChI |
InChI=1S/C28H24.2ClH.Zr/c1-18-15-21-16-19-7-6-8-20(19)17-28(21)22(18)13-14-27-25-11-4-2-9-23(25)24-10-3-5-12-26(24)27;;;/h2-5,9-12,15-17H,6-8,13-14H2,1H3;2*1H;/q;;;+2/p-2 |
Clave InChI |
IPQOYVOJPHZUTL-UHFFFAOYSA-L |
SMILES canónico |
C[C]1[CH][C]2C=C3CCCC3=C[C]2[C]1CC[C]4[C]5C=CC=C[C]5[C]6[C]4C=CC=C6.Cl[Zr]Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


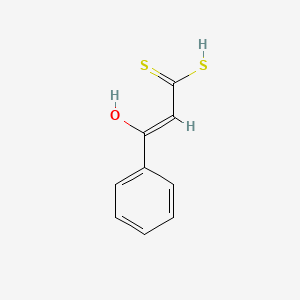

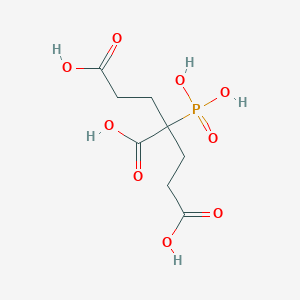
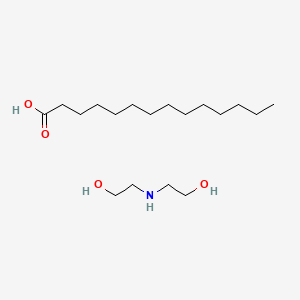
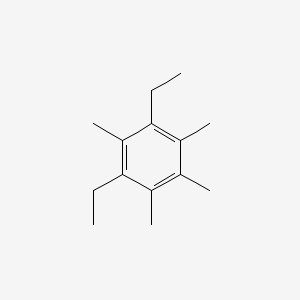
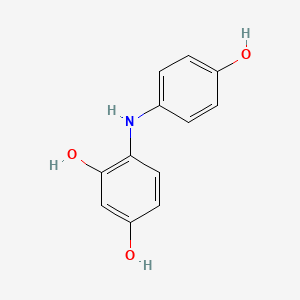
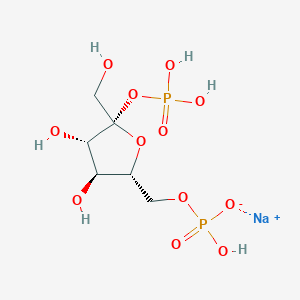
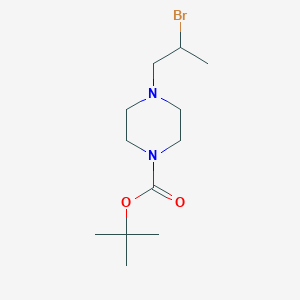
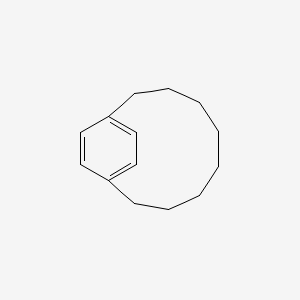

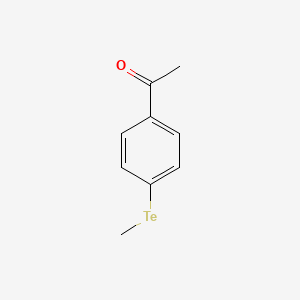
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)propanamide](/img/structure/B13819915.png)
